2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile
Overview
Description
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,4,6-trichloropyrimidine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting intermediate is then treated with a cyanating agent, such as copper(I) cyanide, to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino or aldehyde derivatives.
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chloro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 2-Chloro-4-methylpyridine
Uniqueness
2-Chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the methoxyphenyl and carbonitrile groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-17-10-4-2-8(3-5-10)11-6-9(7-14)15-12(13)16-11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVBCXEHFTJDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327521 | |
Record name | 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380344-49-0 | |
Record name | 2-chloro-6-(4-methoxyphenyl)pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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